1,5-Anhydro-2,3,4-trideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-D-erythrohexitol 1,5-Anhydro-2,3,4-trideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-D-erythrohexitol
Brand Name: Vulcanchem
CAS No.: 603130-12-7
VCID: VC0042937
InChI: InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCC(OC1)CO
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

1,5-Anhydro-2,3,4-trideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-D-erythrohexitol

CAS No.: 603130-12-7

Reference Standards

VCID: VC0042937

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

1,5-Anhydro-2,3,4-trideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-D-erythrohexitol - 603130-12-7

CAS No. 603130-12-7
Product Name 1,5-Anhydro-2,3,4-trideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-D-erythrohexitol
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate
Standard InChI InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Standard InChIKey LKBZAGUOZDYGKG-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)CO
SMILES CC(C)(C)OC(=O)NC1CCC(OC1)CO
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(OC1)CO
Synonyms tert-Butyl [(3R,6S)-6-(Hydroxymethyl)tetrahydro-2H-pyran-3-yl]carbamate
PubChem Compound 10988099
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator